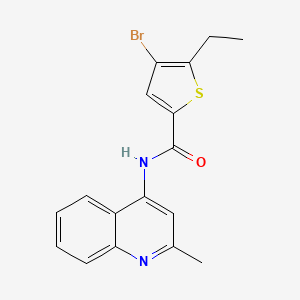![molecular formula C13H25Br2NO B6137201 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B6137201.png)
8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide, also known as Br-AHBO, is a quaternary ammonium compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure that allows it to interact with biological systems in a specific way, making it a valuable tool for investigating various biochemical and physiological processes.
Mécanisme D'action
8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide acts as a competitive inhibitor of acetylcholine release by binding to the presynaptic membrane and blocking the release of neurotransmitters. This mechanism of action has been extensively studied and is well understood, making 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide a valuable tool for investigating the complex processes involved in synaptic transmission.
Biochemical and Physiological Effects:
8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide has been shown to have a number of biochemical and physiological effects, including the inhibition of acetylcholine release, the modulation of ion channel function, and the alteration of synaptic plasticity. These effects have been studied in a variety of model systems, including in vitro cell cultures and in vivo animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide in lab experiments is its specificity for acetylcholine release, which allows researchers to selectively target this process without affecting other aspects of neuronal function. However, one limitation of using 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide is its relatively short half-life, which can make it difficult to study long-term effects of the compound.
Orientations Futures
There are many potential future directions for research involving 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide, including the investigation of its effects on other neurotransmitter systems, the development of new synthetic methods for the compound, and the exploration of its potential therapeutic applications. Additionally, new techniques for studying synaptic transmission and neuronal function may provide new insights into the mechanisms underlying the effects of 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide.
Méthodes De Synthèse
The synthesis of 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide involves several steps, including the reaction of 5-bromopentanol with 3-bromomethyl-8-azabicyclo[3.2.1]octane, followed by the addition of hydroxide ions to form the final product. This method has been optimized over the years to improve yields and purity, and it is now a widely used approach for synthesizing 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide.
Applications De Recherche Scientifique
8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide has been used in a variety of scientific research applications, including the study of neurotransmitter release, the investigation of ion channel function, and the characterization of receptor-ligand interactions. This compound has also been used to probe the role of acetylcholine in synaptic transmission and to investigate the mechanisms underlying drug addiction.
Propriétés
IUPAC Name |
8-(5-bromopentyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrNO.BrH/c1-15(8-4-2-3-7-14)11-5-6-12(15)10-13(16)9-11;/h11-13,16H,2-10H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHRUSBQRFYGME-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)O)CCCCCBr.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(5-Bromopentyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(2-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6137125.png)
![2-(4-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B6137126.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B6137154.png)
![3-bromo-N-{3-[(4-fluorobenzoyl)amino]phenyl}-4-methoxybenzamide](/img/structure/B6137155.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6137163.png)
![4-methoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6137166.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanamide](/img/structure/B6137169.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6137189.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6137191.png)
![N-(3,5-dimethylphenyl)-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6137193.png)
![N-methyl-1-(4-methylphenyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B6137204.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6137208.png)
